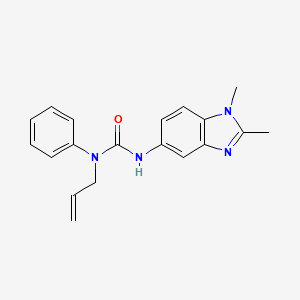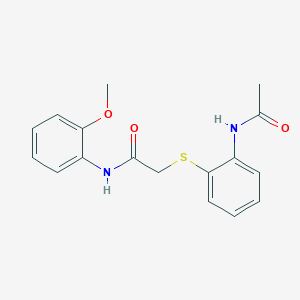
N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C19H19NO2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide is 325.11365002 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide, a member of the chloroacetanilide family, primarily targets the protein synthesis machinery in cells . It inhibits the synthesis of proteins, thereby blocking cell division . This makes it effective in controlling the growth of various organisms, particularly weeds .
Mode of Action
The compound interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction disrupts the normal functioning of these molecules, leading to inhibition of protein synthesis and cell division .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A . The disruption of these pathways leads to the inhibition of early seedling growth and causes injury symptoms in susceptible species .
Pharmacokinetics
It is known that after application to the soil, it is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although the compound is more active in dry conditions than other chloroacetamide herbicides .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of protein and chlorophyll synthesis, leading to blocked cell division . This results in the inhibition of early seedling growth and causes injury symptoms in susceptible species .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, some moisture is required following pre-emergence application for the compound to be effective . Additionally, the compound has been found to accumulate in both soil and water, resulting in environmental hazards, especially in aquatic niches .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-3-15-10-6-7-14(2)19(15)20-23(21,22)18-12-11-16-8-4-5-9-17(16)13-18/h4-13,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWFUJYZSZHASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[3-(Trifluoromethyl)phenoxy]ethyl]-1,2,4-triazole](/img/structure/B5698180.png)
![N-[(E)-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)



![N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5698223.png)



![3-{4-[(4-Methylphenyl)sulfamoyl]phenyl}propanoic acid](/img/structure/B5698246.png)


![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
![1-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B5698285.png)
